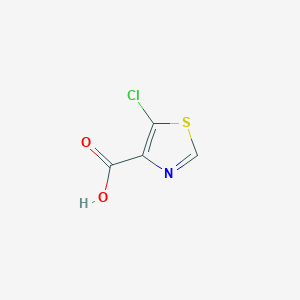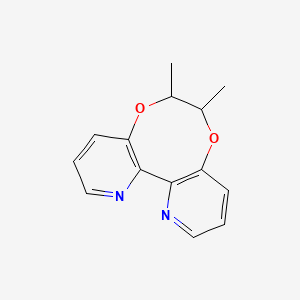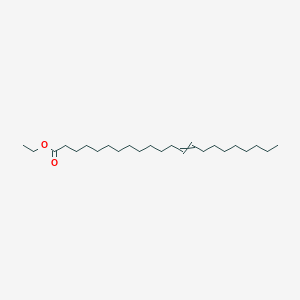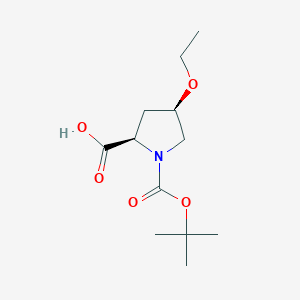
(4R)-1-(tert-butoxycarbonyl)-4-ethoxy-D-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4R)-1-(TERT-BUTOXYCARBONYL)-4-ETHOXYPYRROLIDINE-2-CARBOXYLIC ACID is a chiral compound with significant importance in organic synthesis and pharmaceutical research. This compound is often used as a building block in the synthesis of various biologically active molecules due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-1-(TERT-BUTOXYCARBONYL)-4-ETHOXYPYRROLIDINE-2-CARBOXYLIC ACID typically involves the protection of the amine group using the tert-butoxycarbonyl (Boc) group. This protection is achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium carbonate or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are usually mild, and the process can be carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,4R)-1-(TERT-BUTOXYCARBONYL)-4-ETHOXYPYRROLIDINE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol.
Substitution Reactions: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to deprotection and substitution.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, HCl in methanol, oxalyl chloride in methanol.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can then be further functionalized.
Applications De Recherche Scientifique
(2R,4R)-1-(TERT-BUTOXYCARBONYL)-4-ETHOXYPYRROLIDINE-2-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Employed in the production of fine chemicals and intermediates for various industrial applications
Mécanisme D'action
The mechanism of action of (2R,4R)-1-(TERT-BUTOXYCARBONYL)-4-ETHOXYPYRROLIDINE-2-CARBOXYLIC ACID primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality, allowing selective reactions to occur at other sites of the molecule. Upon deprotection, the free amine can participate in further chemical transformations, facilitating the synthesis of complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,4R)-1-(TERT-BUTOXYCARBONYL)-4-FLUORO-2-METHYLPYRROLIDINE-2-CARBOXYLIC ACID
- 1-(TERT-BUTOXYCARBONYL)-2-PYRROLIDINONE
Uniqueness
(2R,4R)-1-(TERT-BUTOXYCARBONYL)-4-ETHOXYPYRROLIDINE-2-CARBOXYLIC ACID is unique due to its specific chiral configuration and the presence of both Boc and ethoxy groups. These features make it a versatile intermediate in the synthesis of various chiral and biologically active compounds.
Propriétés
Formule moléculaire |
C12H21NO5 |
|---|---|
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
(2R,4R)-4-ethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H21NO5/c1-5-17-8-6-9(10(14)15)13(7-8)11(16)18-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m1/s1 |
Clé InChI |
UPAHQJOZYJQXQX-RKDXNWHRSA-N |
SMILES isomérique |
CCO[C@@H]1C[C@@H](N(C1)C(=O)OC(C)(C)C)C(=O)O |
SMILES canonique |
CCOC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid;(4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-amino-2-hydroxycyclohexyl)sulfanylacetate](/img/structure/B15156517.png)
![2-(2,6-Difluorophenyl)-4-[1-(dimethylamino)ethylidene]-1,3-oxazol-5-one](/img/structure/B15156519.png)
![5-(4-fluorophenyl)-2-isopropyl-1-[2-(6-oxo-2,3-dihydropyran-2-yl)ethyl]-N,4-diphenylpyrrole-3-carboxamide](/img/structure/B15156525.png)
![[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B15156531.png)
![methyl 2-({[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B15156534.png)
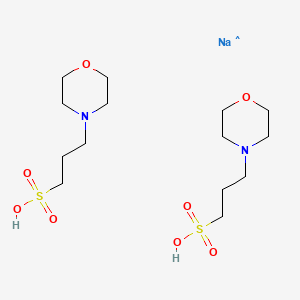
![3-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B15156553.png)
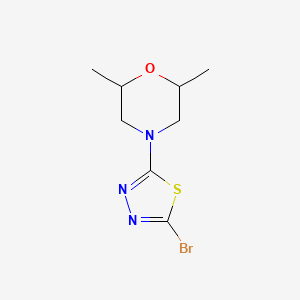
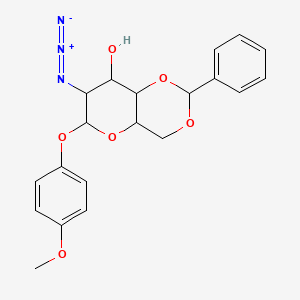
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B15156587.png)
